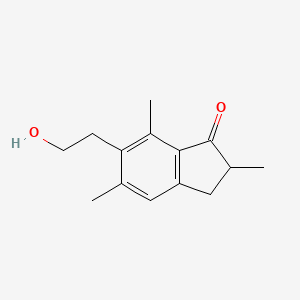

rac Pterosin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Salt-Inducible Kinase 3 (Sik3)

(R)-Pterosin B acts as an inhibitor of Sik3, an enzyme involved in various cellular processes, including cell growth and differentiation. Research suggests that Sik3 plays a role in the development of osteoarthritis by promoting chondrocyte hypertrophy, a condition where cartilage cells become abnormally large. Studies have demonstrated that (R)-Pterosin B can effectively inhibit Sik3 activity, potentially offering a strategy to prevent or manage osteoarthritis. [, ]

Rac Pterosin B is a sesquiterpene compound derived from the bracken fern, Pteridium aquilinum, known for its diverse biological activities. The compound has the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol. Rac Pterosin B is particularly noted for its potential therapeutic applications, especially in neurological disorders such as Alzheimer's disease due to its ability to inhibit specific enzymes involved in amyloid processing.

Rac Pterosin B exhibits significant biological activity, particularly as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases. It has been shown to inhibit these enzymes with varying potency, making it a candidate for Alzheimer's disease treatment. The compound demonstrated an IC₅₀ of 29.6 µM for BACE1 and 16.2 µM for acetylcholinesterase (AChE), indicating its effectiveness in modulating pathways associated with neurodegeneration .

Additionally, rac Pterosin B has been shown to cross the blood-brain barrier effectively, which is crucial for any therapeutic agent targeting central nervous system disorders. Its permeability was measured at 60.3 × 10⁻⁶ cm/s on PAMPA-BBB assays .

The synthesis of rac Pterosin B can be achieved through several methods:

- Extraction from Natural Sources: Isolated from Pteridium aquilinum using solvent extraction techniques.

- Chemical Synthesis: Following protocols that involve the conversion of ptaquiloside under acidic conditions to yield rac Pterosin B.

- Deuterated Analogs: Recent studies have explored the synthesis of deuterated analogs of Pterosin B for enhanced tracking in biological studies .

These methods highlight the versatility in obtaining rac Pterosin B for research and potential therapeutic applications.

Rac Pterosin B has several notable applications:

- Neuroprotective Agent: Due to its inhibitory effects on enzymes linked to Alzheimer's disease.

- Pharmaceutical Research: As a scaffold for developing multitarget-directed ligands aimed at treating neurodegenerative disorders.

- Toxicology Studies: Understanding the breakdown products of ptaquiloside and their implications in bracken fern toxicity .

Interaction studies have demonstrated that rac Pterosin B binds effectively to the active sites of target enzymes such as BACE1 and AChE. Molecular docking simulations have revealed unique binding interactions that contribute to its inhibitory effects on these enzymes. This specificity suggests that rac Pterosin B could be developed into a targeted therapeutic agent with minimal off-target effects .

Rac Pterosin B shares structural similarities with several other compounds derived from bracken ferns and related species. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Pterosin A | Similar backbone | Anti-inflammatory, anti-diabetic | More potent against inflammation |

| Ptaquiloside | Precursor structure | Toxicity concerns | Carcinogenic properties |

| Bromopterosin | Halogenated variant | Antimicrobial properties | Enhanced biological activity due to bromine |

| D4-Pterosin B | Deuterated variant | Neuroprotective | Improved tracking in biological systems |

Rac Pterosin B stands out due to its favorable safety profile compared to ptaquiloside and its strong inhibitory effects on critical enzymes involved in neurodegeneration.